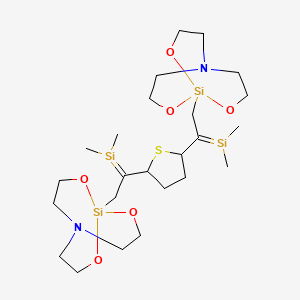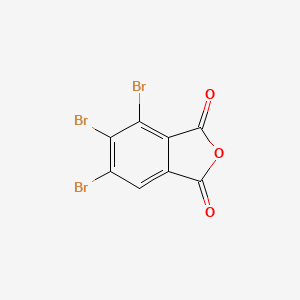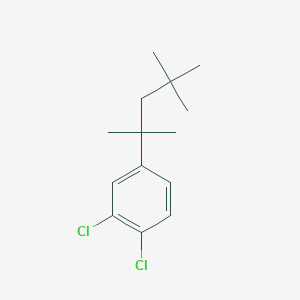
N-(2-Chloroethyl)-2,2-dimethyl-N-nitrosohydrazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Chloroethyl)-2,2-dimethyl-N-nitrosohydrazine-1-carboxamide: is a chemical compound that belongs to the class of nitrosoureas. These compounds are known for their wide range of activities, particularly in the field of medicine where they are used as anticancer agents. The compound is characterized by its ability to cross the blood-brain barrier, making it effective in treating brain tumors and other cancers.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Chloroethyl)-2,2-dimethyl-N-nitrosohydrazine-1-carboxamide typically involves the reaction of 2-chloroethylamine with nitrous acid to form the nitroso derivative. This is followed by the reaction with 2,2-dimethylhydrazine and subsequent carboxylation to yield the final product. The reaction conditions often require controlled temperatures and pH levels to ensure the stability of the intermediate compounds.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitroso group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine group, altering the compound’s properties and reactivity.
Substitution: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like thiourea and ammonia are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives with altered electronic properties.
Reduction: Amino derivatives with potential changes in biological activity.
Substitution: Various substituted products depending on the nucleophile used.
科学的研究の応用
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of complex nitrogen-containing compounds.
Biology: In biological research, it is used to study the effects of nitrosoureas on cellular processes, including DNA damage and repair mechanisms.
Medicine: The primary application in medicine is as an anticancer agent. It is particularly effective against brain tumors and leukemia due to its ability to cross the blood-brain barrier and its potent cytotoxic effects.
Industry: In the industrial sector, the compound is used in the synthesis of other pharmaceuticals and as a precursor for various chemical reactions.
作用機序
The compound exerts its effects primarily through the alkylation of DNA. This involves the transfer of the chloroethyl group to the DNA molecule, leading to the formation of DNA-DNA cross-links and DNA-protein cross-links. These cross-links interfere with DNA replication and transcription, ultimately leading to cell death. The compound also generates isocyanates and other reactive intermediates that contribute to its cytotoxic effects .
類似化合物との比較
Carmustine (BCNU): Another nitrosourea used in the treatment of brain tumors and multiple myeloma.
Lomustine: Similar to carmustine, used for brain tumors and Hodgkin’s lymphoma.
Fotemustine: A newer nitrosourea with similar applications but different pharmacokinetic properties.
Nimustine: Used in Japan for the treatment of brain tumors and other cancers.
Uniqueness: N-(2-Chloroethyl)-2,2-dimethyl-N-nitrosohydrazine-1-carboxamide is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. Its ability to form stable intermediates and cross the blood-brain barrier makes it particularly effective in treating brain-related cancers .
特性
CAS番号 |
74532-84-6 |
|---|---|
分子式 |
C5H11ClN4O2 |
分子量 |
194.62 g/mol |
IUPAC名 |
1-(2-chloroethyl)-3-(dimethylamino)-1-nitrosourea |
InChI |
InChI=1S/C5H11ClN4O2/c1-9(2)7-5(11)10(8-12)4-3-6/h3-4H2,1-2H3,(H,7,11) |
InChIキー |
IUQUVNKVWSWQIM-UHFFFAOYSA-N |
正規SMILES |
CN(C)NC(=O)N(CCCl)N=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



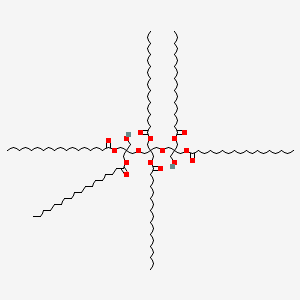

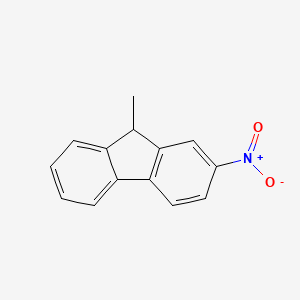
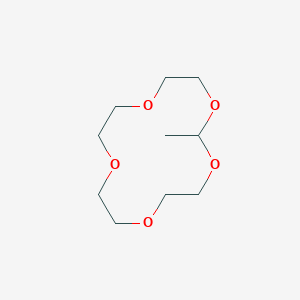



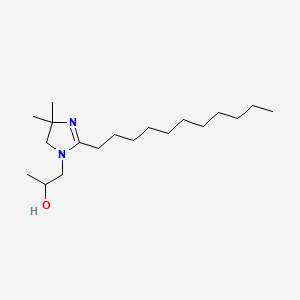
![2-Amino-6-[(1S)-1,2-dihydroxyethyl]pteridin-4(1H)-one](/img/structure/B14459192.png)
